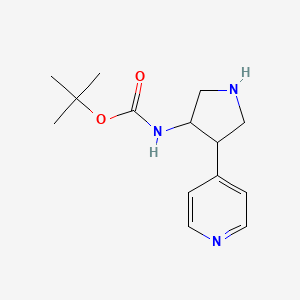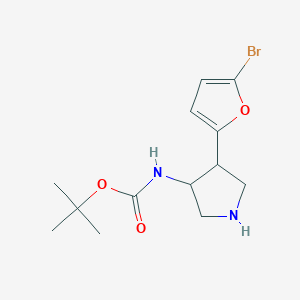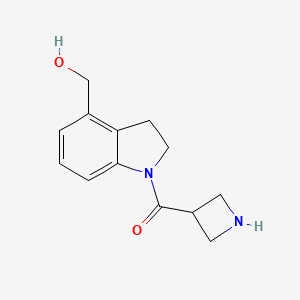
Azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(4-(hydroxymethyl)indolin-1-yl)methanone (AHIM) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the azetidine family of compounds, which are known for their unique structural features and diverse biological activities. AHIM has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. AHIM has also been studied for its potential to act as an anti-inflammatory agent and as a neuroprotective agent.
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
A study by Singh, Al-Kahraman, Mpadi, and Yasinzai (2012) synthesized a series of azetidin-2-ones, demonstrating their potential as antileishmanial agents. They found that transformation from methyleneamines to azetidin-2-ones significantly improved anti-parasitic activity against Leishmania major, with some compounds showing comparable activity to the antileishmanial drug amphotericine B (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).
Catalytic Asymmetric Addition
Wang et al. (2008) explored the use of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol in catalytic asymmetric additions to aldehydes. This study demonstrated significant enantioselectivity in various alkylations and arylations, suggesting the potential of azetidinone derivatives in catalytic asymmetric synthesis (Wang et al., 2008).
Synthesis of Functionalized Compounds
Dejaegher and de Kimpe (2004) researched the synthesis of functionalized 2-azetidinones, which can be used as intermediates in synthesizing highly functionalized compounds. The study detailed the reaction mechanisms involved in transforming 4-(1-haloalkyl)-2-azetidinones and 4-(2-haloalkyl)-2-azetidinones into methyl omega-alkylaminopentenoates (Dejaegher & de Kimpe, 2004).
Metabolism and Bioactivation Studies
Li et al. (2016, 2019) conducted two studies on the metabolism of AZD1979, a compound containing an azetidin-1-yl moiety. These studies provided insights into the biotransformation, hydration, and ring opening of the azetidinyl moiety, with implications for drug metabolism and disposition in pharmaceutical research (Li et al., 2016); (Li et al., 2019).
Synthesis of Antibacterial and Anticonvulsant Agents
Rajasekaran and Murugesan (2006) synthesized novel azetidinone derivatives, evaluating them for antibacterial and anticonvulsant activities. Their research highlighted the potential of azetidinones in developing new therapeutic agents for bacterial infections and convulsive disorders (Rajasekaran & Murugesan, 2006).
Eigenschaften
IUPAC Name |
azetidin-3-yl-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-8-9-2-1-3-12-11(9)4-5-15(12)13(17)10-6-14-7-10/h1-3,10,14,16H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFRWFNIXUWNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



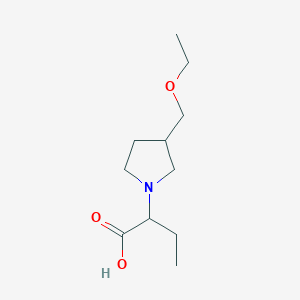

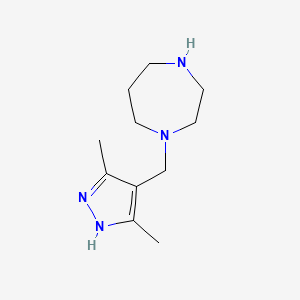


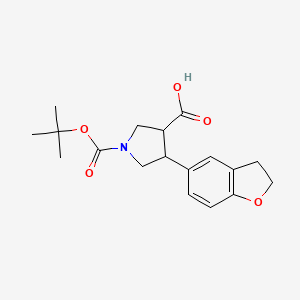


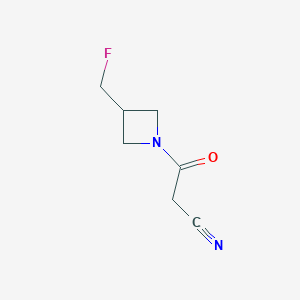
![2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478342.png)

![4-(Fluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B1478347.png)
